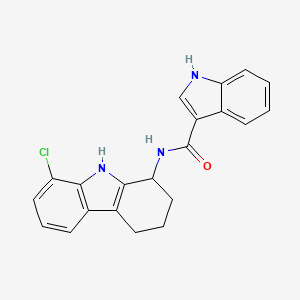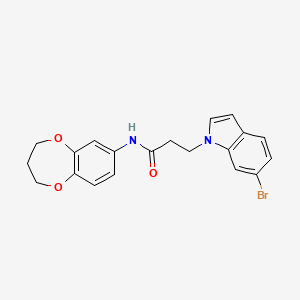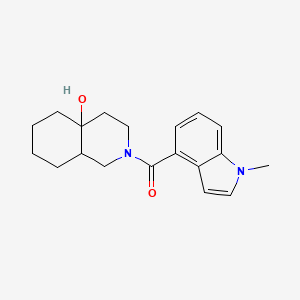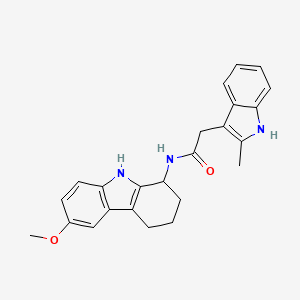![molecular formula C18H25N3O6S B14935800 N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B14935800.png)
N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-N-(2H-13-BENZODIOXOL-5-YL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE is a complex organic molecule featuring a benzodioxole moiety, a thiolane ring, and a pentanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2H-13-BENZODIOXOL-5-YL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE involves multiple steps, including the formation of the benzodioxole ring, the thiolane ring, and the coupling of these moieties with the pentanamide chain. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, the compound’s unique properties can be leveraged for the development of new materials, catalysts, or other functional products.
作用机制
The mechanism of action of (2S)-N-(2H-13-BENZODIOXOL-5-YL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(1,3-Benzodioxol-5-yl)ethanol: This compound shares the benzodioxole moiety but lacks the thiolane and pentanamide components.
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Similar to the above, this compound features the benzodioxole ring but differs in the rest of its structure.
Uniqueness
The uniqueness of (2S)-N-(2H-13-BENZODIOXOL-5-YL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE lies in its combination of the benzodioxole, thiolane, and pentanamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C18H25N3O6S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
(2S)-N-(1,3-benzodioxol-5-yl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methylpentanamide |
InChI |
InChI=1S/C18H25N3O6S/c1-11(2)7-14(21-18(23)20-13-5-6-28(24,25)9-13)17(22)19-12-3-4-15-16(8-12)27-10-26-15/h3-4,8,11,13-14H,5-7,9-10H2,1-2H3,(H,19,22)(H2,20,21,23)/t13?,14-/m0/s1 |
InChI 键 |
UWZMJZIGMUVBRC-KZUDCZAMSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)NC3CCS(=O)(=O)C3 |
规范 SMILES |
CC(C)CC(C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)NC3CCS(=O)(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(1-oxo-1H-isothiochromen-3-YL)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935723.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B14935725.png)
![3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14935736.png)
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide](/img/structure/B14935744.png)
![methyl 4-({[4-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14935748.png)

![N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine](/img/structure/B14935751.png)

![3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14935764.png)
![2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide](/img/structure/B14935770.png)


![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14935789.png)
![N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B14935794.png)
